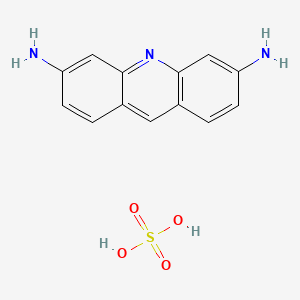

Proflavine Sulfate

Descripción

Propiedades

IUPAC Name |

acridine-3,6-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3.H2O4S/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;1-5(2,3)4/h1-7H,14-15H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFHCKWLECYVBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1811-28-5, 553-30-0 | |

| Record name | 3,6-Acridinediamine, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1811-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Acridinediamine, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90203821 | |

| Record name | Proflavine sulfate [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Proflavine hemisulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19748 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3237-53-4, 553-30-0, 1811-28-5 | |

| Record name | 3,6-Acridinediamine, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3237-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proflavine sulfate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proflavine hemisulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Diaminoacridine hemisulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=689004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Proflavine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Proflavine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Acridinediamine, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Proflavine sulfate [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Proflavine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Proflavine hemisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROFLAVINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2961Y60ATP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Interaction

Nucleic Acid Interactions

Proflavine's planar, polycyclic aromatic structure is central to its ability to interact with the helical structure of nucleic acids. wikipedia.org These interactions are primarily non-covalent and can be broadly categorized as intercalation, the insertion of the molecule between the base pairs of DNA and RNA, and groove binding. wikipedia.orgrsc.org

Deoxyribonucleic Acid (DNA) Intercalation

The primary mechanism by which proflavine (B1679165) interacts with DNA is intercalation. wikipedia.org This process involves the insertion of the planar proflavine molecule between the stacked base pairs of the DNA double helix. wikipedia.org This interaction is stabilized by van der Waals forces and ionic interactions between the amino groups of proflavine and the negatively charged phosphate (B84403) groups on the DNA backbone. atdbio.com

The intercalation of proflavine into double-stranded DNA is a dynamic, multi-step process. rsc.org It is generally accepted to begin with an initial electrostatic attraction between the cationic proflavine molecule and the anionic DNA surface. wikipedia.org Following this, the molecule is believed to form a transient, pre-intercalative state in one of the DNA grooves, likely the minor groove. acs.orgnih.gov

From this groove-bound state, the proflavine molecule then inserts itself into the space between adjacent base pairs. acs.orgnih.gov Computational studies suggest a "drug-induced cavity formation" mechanism, where the proflavine molecule actively participates in creating the intercalation site, rather than passively waiting for a spontaneous opening of the DNA helix. acs.orgacs.org This process involves a specific pathway of conformational changes in the DNA, starting with alterations in non-stacking parameters like twist and slide, followed by changes in stacking parameters such as buckle and rise. acs.orgnih.gov This model is supported by evidence from all-atom metadynamics simulations. nih.gov

The intercalation of proflavine into the DNA template significantly disrupts the cellular processes of replication and transcription. youtube.com By inserting itself between base pairs, proflavine distorts the DNA structure, which can inhibit the progression of DNA and RNA polymerases along the template strand. wikipedia.orgyoutube.com This inhibition can lead to the truncation of newly synthesized DNA or RNA chains. youtube.com

In in vitro studies using the Klenow fragment of E. coli DNA polymerase I, proflavine has been shown to induce frameshift mutations, primarily single base-pair deletions. nih.gov These deletions predominantly occur opposite purine (B94841) bases that are located 3' to a pyrimidine (B1678525) base. nih.gov Furthermore, in the presence of light, proflavine can induce reversible, site-specific inhibition of DNA polymerization opposite pyrimidine residues. nih.gov In isolated nucleoli from Tetrahymena thermophila, proflavine has been observed to inhibit both transcription termination and the splicing of the rRNA precursor. nih.gov

The kinetics and thermodynamics of proflavine intercalation are influenced by the base composition and sequence of the DNA. nih.gov Kinetic studies using the temperature-jump relaxation method have revealed a two-step binding mechanism, with the second step corresponding to the intercalation event. nih.gov

Research has shown that the equilibrium constant for the initial, non-intercalated binding step is significantly higher for DNA with a high guanine-cytosine (G-C) content. nih.gov For instance, the binding constant for M. lysodeikticus DNA (72% G-C) is an order of magnitude greater than that for calf thymus DNA (48% G-C). nih.gov This suggests that a higher G-C content favors the formation of the initial, external complex. nih.gov Conversely, fluorescence quantum yield analysis indicates that proflavine's fluorescence is only significant when it intercalates between two adjacent adenine-thymine (A-T) pairs, suggesting a preference for these sites for emissive binding. oup.com Some studies also suggest a preferential intercalation at dT-dA sites. researcher.life

| DNA Source | G-C Content (%) | Binding Constant (K₁) | Binding Constant (K₂) |

| M. lysodeikticus | 72 | High | - |

| Calf Thymus | 48 | Low | - |

The insertion of proflavine between DNA base pairs induces significant structural distortions in the double helix. wikipedia.org A key consequence of intercalation is the unwinding of the DNA. wikipedia.org Proflavine has been shown to unwind DNA by approximately 17 degrees. wikipedia.org This unwinding separates the base pairs, increasing the distance between them to create space for the intercalator. wikipedia.org

This process leads to a lengthening of the DNA molecule and can cause changes in the sugar-phosphate backbone conformation. acs.orgnih.gov Solid-state NMR studies have shown that while the puckering of the deoxyribose ring remains unchanged, the orientation of the phosphodiester groups is significantly altered. nih.gov Some phosphodiester groups tilt to become nearly parallel to the helix axis, likely spanning the intercalation site, while others tilt almost perpendicularly, which is thought to compensate for the unwinding. nih.gov Molecular dynamics simulations have also indicated a narrowing of the DNA minor groove at the proflavine binding site. core.ac.uk

| Intercalator | DNA Unwinding Angle (°) |

| Proflavine | ~17 |

| Ethidium | ~26 |

Ribonucleic Acid (RNA) Binding and Intercalation

Proflavine also interacts with Ribonucleic Acid (RNA), although the binding modes can be more varied than with DNA. nih.govnih.gov Proflavine can intercalate into double-stranded regions of RNA. ucl.ac.uk Theoretical studies have modeled the intercalation of proflavine into dinucleoside phosphate fragments of RNA, such as cytidylyl-3',5'-guanosine. ucl.ac.uk

Furthermore, proflavine can bind to single-stranded regions of RNA. nih.govoup.com A crystalline complex of adenylyl-(3',5')-adenosine (ApA) and proflavine has been studied as a model for this type of interaction. nih.govucl.ac.uk In this model, the ApA does not form a double helix, and the proflavine interacts with the extended single-stranded dinucleotide. nih.govucl.ac.uk Interestingly, fluorescence titration experiments have shown that proflavine binds to a 2',5'-linked RNA duplex with a 25-fold greater association constant than to a standard 3',5'-linked RNA, highlighting the influence of the backbone structure on binding affinity. nih.gov

Interaction with Transfer RNA (tRNA) Structures

Proflavine has been utilized as a tool to investigate the dynamic structure of transfer RNA (tRNA). Research has shown that a proflavine molecule can be specifically inserted at positions 16 or 17 in the D-loop of tRNA. researchgate.net This placement allows for the monitoring of conformational changes via fluorescence signals, particularly during processes like codon recognition on the ribosome. researchgate.net The displacement of nucleotides in this region by approximately 5 Å upon tRNA distortion generates a detectable fluorescent signal. researchgate.net

Studies involving the dinucleoside monophosphate cytidylyl-3',5'-adenosine (B1604924) (CpA), which constitutes the end portion of the invariant CCA terminus of all tRNAs, have provided further insight. pnas.org In a crystalline structure, proflavine was observed to intercalate in a novel self-paired, right-handed parallel-chain double-helical dimer of CpA. pnas.org This suggests that proflavine can stabilize self-pairs of bases in single-stranded regions of nucleic acids, a finding that may be relevant to its interaction with the flexible, non-base-paired regions of tRNA. pnas.orgucl.ac.uk

Isothermal titration calorimetry has been employed to quantify the thermodynamics of proflavine's interaction with tRNA. The binding constant (K) for the interaction between proflavine and tRNAphe was determined to be (2.85 ± 0.09) x 105 M-1 at 293.15 K. researchgate.net This binding was found to be exothermic and driven by both favorable negative enthalpy and positive entropy changes. researchgate.net

Binding to Single-Stranded Nucleic Acid Regions

Proflavine's interaction with single-stranded nucleic acids has been modeled using crystallographic studies. A key study determined the structure of a 1:2 complex of adenylyl-(3',5')-adenosine phosphate (ApA) and proflavine hemisulfate. ucl.ac.uknih.govnih.gov Since the ApA dinucleotide does not form a miniature double helix, this complex serves as a structural model for how planar molecules like proflavine interact with single-stranded regions of RNA. ucl.ac.uknih.govnih.gov In this structure, the dinucleotide adopts an extended conformation, and the strong interactions between proflavine and the oligonucleotide are believed to be responsible for inducing unexpected conformational features in the nucleic acid fragment. ucl.ac.uk This suggests that drug binding can induce significant and variable conformational changes in the flexible single-stranded regions of nucleic acids. ucl.ac.uk

The binding affinity of proflavine to a 2',5'-linked RNA duplex was found to be more favorable than its binding to standard DNA and RNA duplexes of the same sequence, with an association constant (K) of 3.9 × 105 M-1. ucl.ac.uk This highlights a preference for certain non-canonical nucleic acid structures.

Protein Interactions

Proflavine sulfate's interaction with serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), has been extensively studied using spectroscopic and calorimetric methods. These proteins serve as models for understanding drug-protein interactions in circulation.

The binding of proflavine to BSA has been shown to form a ground-state complex, which quenches the intrinsic fluorescence of the protein via a static quenching mechanism. researchgate.net The binding is characterized by a 1:1 stoichiometry. researchgate.net Thermodynamic analysis indicates that the primary forces driving this interaction are van der Waals forces and hydrogen bonding. researchgate.net In contrast, the binding of proflavine to HSA is primarily entropy-driven and an endothermic process. rsc.org This difference suggests that the chemical makeup of the protein's binding pocket significantly influences the thermodynamic forces governing the binding process. rsc.org

The following table summarizes the binding constants and thermodynamic parameters for the interaction of proflavine with BSA and HSA under specific experimental conditions.

| Protein | Binding Constant (Kb) (M-1) | Enthalpy Change (ΔH°) (kJ mol-1) | Entropy Change (ΔS°) (J mol-1 K-1) | Reference |

|---|---|---|---|---|

| Bovine Serum Albumin (BSA) | (1.6 ± 0.2) × 104 | -47 | -69 | rsc.org |

| Human Serum Albumin (HSA) | 1.2 × 104 | 127 | 510 | rsc.org |

Research has identified proflavine as a modulator of specific ion channel activity. mdpi.com It acts as a pore blocker for the G protein-gated inwardly rectifying potassium (Kir) channel subunit, Kir3.2. nih.govmedchemexpress.com This channel is implicated in certain neurological phenotypes, making proflavine a compound of interest in related research models. nih.gov

Proflavine inhibits the activity of Kir3.2 in a concentration-dependent manner. nih.gov Electrophysiological analysis using Kir channels expressed in Xenopus oocytes revealed that the inhibitory effect is characteristic of a pore blocker. nih.gov The block is voltage-dependent and becomes stronger as the extracellular potassium concentration is lowered. mdpi.comnih.gov The mechanism is thought to involve the hydrophobic acridine (B1665455) nucleus of proflavine, which is protonated at neutral pH, physically obstructing the channel pore. mdpi.com This selective inhibition is observed in Kir3.2-expressing cells while sparing the proliferation of normal cells in vitro. mdpi.com

Intracellular Distribution and Cellular Permeation Mechanisms in In Vitro Models

Proflavine's utility as a fluorescent stain in microscopy is a direct consequence of its ability to permeate cells and distribute within subcellular compartments. researchgate.net Its small, amphipathic structure enables it to readily pass through the lipid bilayer of the cell and nuclear membranes, likely via passive diffusion. researchgate.netnih.gov This process is nonselective and driven by the concentration gradient between the cell's exterior and interior. nih.gov

Once inside the cell, fluorescence microscopy studies show that proflavine distributes between the nucleus and the cytoplasm. researchgate.net It prominently stains cell nuclei due to its well-established ability to intercalate with DNA, but it also stains cytoplasmic structures, resulting in a granular appearance of the cytoplasm. researchgate.net In some cell types, such as adipocytes, the dye has been observed to concentrate in the cell membranes. mdpi.com Studies on derivatives of proflavine have also shown accumulation in mitochondria in certain cancer cell lines, leading to the induction of oxidative stress. nih.gov The specific intracellular localization can be cell-type dependent; for instance, proflavine derivatives were found to accumulate in the nuclei of A2780 and NIH-3T3 cells, but were localized outside the nuclei in SH-SY5Y neuroblastoma cells. researchgate.net

The rapid uptake of proflavine is a key feature, with no incubation time required to visualize cellular structures in in vitro cytology preparations. researchgate.net

Research Methodologies and Spectroscopic Investigations

Spectroscopic Analysis of Proflavine (B1679165) Sulfate (B86663) Interactions

Spectroscopic techniques are pivotal in understanding the binding mechanisms of proflavine sulfate with various substrates. These methods provide insights into the changes in the electronic and structural properties of both proflavine and its binding partners upon complex formation.

Fluorescence spectroscopy is a highly sensitive technique used to study the interactions of this compound. Proflavine itself is a fluorescent molecule, and changes in its fluorescence properties upon binding provide a wealth of information. sigmaaldrich.com

The fluorescence of proflavine is often quenched, or diminished, upon interaction with other molecules. This quenching can occur through different mechanisms, primarily static or dynamic quenching. libretexts.org In static quenching, a non-fluorescent complex forms between the fluorophore and the quencher, while dynamic quenching involves collisional deactivation of the excited fluorophore. libretexts.org

Studies involving the interaction of proflavine with DNA have demonstrated that the fluorescence of proflavine is significantly quenched upon intercalation into the DNA duplex. mdpi.comresearchgate.net This quenching is attributed to a static mechanism, where a ground-state complex is formed between proflavine and DNA. mdpi.comresearchgate.netnih.gov The formation of this complex introduces ultrafast non-radiative decay channels, leading to a decrease in fluorescence quantum yield. mdpi.comnih.gov For instance, the fluorescence quantum yield of proflavine drops from 38.56% in solution to 2.86% when intercalated in DNA. mdpi.comresearchgate.net The quenching efficiency is also dependent on the base pair composition of the DNA, with a more significant decrease in fluorescence intensity observed when proflavine intercalates between G-C base pairs compared to A-T base pairs. mdpi.comcapes.gov.br

Similarly, when proflavine interacts with proteins like bovine serum albumin (BSA) and human hemoglobin, its intrinsic fluorescence is quenched. researchgate.netnih.govcapes.gov.br This quenching is also identified as a static process, indicating the formation of a stable complex. researchgate.netcapes.gov.br The quenching of the intrinsic tryptophan fluorescence of proteins like BSA upon binding with proflavine further confirms this interaction. nih.gov The extent of quenching can be influenced by the number of tryptophan residues in the protein. nih.gov The Stern-Volmer equation is often employed to analyze this quenching behavior and determine quenching constants. mdpi.comnih.gov For instance, the fluorescence quenching constant (Ksv) for proflavine with d(GC)9 DNA was determined to be (4.2 ± 0.1) × 10⁵ M⁻¹ at 298 K. mdpi.comresearchgate.net

Table 1: Fluorescence Quenching Data for Proflavine Interactions

| Interacting Molecule | Quenching Mechanism | Quenching Constant (Ksv) | Temperature (K) | Reference |

|---|---|---|---|---|

| d(GC)9 DNA | Static | (4.2 ± 0.1) × 10⁵ M⁻¹ | 298 | mdpi.comresearchgate.net |

| d(GC)9 DNA | Static | (2.8 ± 0.1) × 10⁵ M⁻¹ | 308 | mdpi.comresearchgate.net |

| d(GC)9 DNA | Static | (1.6 ± 0.1) × 10⁵ M⁻¹ | 318 | mdpi.comresearchgate.net |

| Bovine Serum Albumin (BSA) | Static | Not specified | Not specified | researchgate.netcapes.gov.br |

| Human Hemoglobin | Complex Formation | Not specified | Not specified | nih.gov |

The excited-state dynamics of proflavine are significantly altered upon binding to macromolecules. Femtosecond time-resolved spectroscopy has been instrumental in studying these ultrafast processes. mdpi.comnih.govresearchgate.net When proflavine intercalates into a DNA duplex, both its fluorescence and triplet excited-state generation are quenched due to the opening of ultrafast non-radiative channels. mdpi.comresearchgate.netnih.gov

In solution, proflavine exhibits complex excited-state behavior with at least two emitting singlet states. mdpi.comacs.org One state has a short lifetime of around 50 picoseconds, while another has a longer lifetime of approximately 4.8 nanoseconds. mdpi.comresearchgate.net However, upon intercalation into DNA, the excited-state lifetimes of both emissive states are reduced by an order of magnitude. mdpi.com For example, the fluorescence lifetime of proflavine shortens to 800 picoseconds when it intercalates into G-quadruplex DNA. researchgate.net Gas-phase studies have also revealed the presence of two close-lying, brightly emitting states, suggesting that internal conversion rates are suppressed compared to solvated proflavine. acs.org

These studies indicate that the environment surrounding the proflavine molecule, whether in solution or bound to a macromolecule, plays a crucial role in its photophysical properties. mdpi.com The interaction with DNA, for instance, can lead to distortions in the molecular plane of the bound proflavine, which in turn enhances the intersystem crossing rate from the excited singlet state to the triplet state. nih.gov This enhancement of intersystem crossing is a key factor contributing to the observed fluorescence quenching. nih.gov

Fluorescence Resonance Energy Transfer (FRET) is a powerful tool for measuring distances on a molecular scale (typically 1-10 nm) and is used to study the proximity of proflavine to other fluorescent molecules. nih.govmdpi.comthermofisher.com FRET involves the non-radiative transfer of energy from an excited donor fluorophore to an acceptor fluorophore. nih.gov Proflavine hemisulfate has been utilized as both a donor and an acceptor in FRET studies. scientificlabs.co.ukresearchgate.netresearchgate.net

In studies with proteins, a high energy transfer efficiency has been observed from the tryptophan residues of bovine serum albumin (BSA) to proflavine, suggesting that the binding pocket for proflavine is in close proximity to these aromatic residues. researchgate.net Similarly, FRET has been used to demonstrate efficient energy transfer from the β-Trp37 residue of hemoglobin to proflavine. nih.gov

Proflavine has also been paired with other dyes in FRET experiments. For example, FRET has been observed from anthracene (B1667546) to proflavine hemisulfate in a micellar solution, with a calculated critical energy transfer distance (R0) of 19.34 Å, indicating an efficient energy transfer process. researchgate.net Another study investigated FRET from proflavine hemisulfate to rose bengal in an aqueous micellar solution, finding a critical energy transfer distance of 27.2 Å. researchgate.net These studies demonstrate the utility of proflavine in FRET-based assays for probing molecular interactions. scientificlabs.co.uk

UV-Vis absorption spectroscopy is a fundamental technique for monitoring the interaction of this compound with various molecules. nih.govresearchgate.netcapes.gov.brandreabellelli.it Changes in the absorption spectrum of proflavine upon binding, such as shifts in the maximum absorption wavelength (λmax) and changes in absorbance intensity (hypochromism or hyperchromism), provide evidence of complex formation. sciforschenonline.org

When proflavine binds to double-stranded DNA, its absorption spectrum typically exhibits a red-shift (bathochromic shift) and hypochromism (a decrease in absorbance). researchgate.netresearchgate.netrsc.org For example, upon intercalation into a DNA duplex, the main visible absorption peak of proflavine shows a 16 nm red-shift, and the amplitude decreases by 21%. mdpi.comresearchgate.net These spectral changes are characteristic features of the intercalation of proflavine into the DNA base pairs. researchgate.net The binding of proflavine to calf thymus DNA results in a red-shift of about 15 nm. rsc.org

The interaction of proflavine with proteins also leads to changes in its UV-Vis spectrum, confirming the formation of a ground-state complex with proteins like BSA. researchgate.netcapes.gov.br Similarly, interaction with hemoglobin causes a decrease in the Soret band intensity of the protein. nih.gov

UV-Vis spectroscopy can also be used to determine binding constants and stoichiometry of the proflavine-macromolecule complex. nih.govrsc.org For the interaction between proflavine and herring sperm DNA, the binding constant (K) was determined to be 2.20 (± 0.48) x 10⁴ M⁻¹ using UV absorption measurements. nih.govresearchgate.net

Table 2: UV-Vis Spectral Changes of Proflavine Upon Binding

| Interacting Molecule | Spectral Change | Wavelength Shift (nm) | Binding Constant (K) (M⁻¹) | Reference |

|---|---|---|---|---|

| DNA Duplex | Red-shift and Hypochromism | 16 | Not specified | mdpi.comresearchgate.net |

| Calf Thymus DNA | Red-shift | ~15 | >10⁶ (low salt) | rsc.org |

| Herring Sperm DNA | Spectral Changes | Not specified | 2.20 (± 0.48) x 10⁴ | nih.govresearchgate.net |

| Proflavine Diazide (PD) with DNA | Red-shift and Hyperchromism | 35 | Not specified | rsc.org |

| Bovine Serum Albumin (BSA) | Complex Formation | Not specified | 1.6 (± 0.2) x 10⁴ | researchgate.net |

Time-resolved spectroscopy, particularly femtosecond transient absorption spectroscopy, allows for the investigation of the dynamic processes that occur on extremely short timescales after photoexcitation. mdpi.comresearchgate.netnih.gov These studies have been crucial in elucidating the ultrafast non-radiative decay pathways that are responsible for the fluorescence quenching of proflavine when it is intercalated in DNA. mdpi.comresearchgate.netnih.gov By combining these approaches, researchers have been able to identify the quenching mechanism as static and to propose detailed models for the excited-state deactivation of the proflavine-DNA complex. mdpi.comresearchgate.netnih.gov The combination of steady-state and time-resolved data provides a more complete picture of the photophysical and photochemical processes that govern the behavior of proflavine in different environments. nih.gov

Fluorescence Spectroscopy Applications

The binding of proflavine to nucleic acids is a multifaceted process involving initial external binding followed by the insertion of the planar acridine (B1665455) ring between the base pairs of the DNA or RNA duplex. Understanding this mechanism at a molecular level has necessitated the use of a suite of high-resolution spectroscopic and structural techniques.

Structural Elucidation Techniques

X-ray crystallography has provided invaluable atomic-level insights into the geometry of proflavine when complexed with nucleic acids. Seminal studies have successfully crystallized proflavine with self-complementary dinucleotides and short DNA or RNA fragments, revealing the precise nature of the intercalation site.

For instance, the crystal structure of a complex between proflavine and the dinucleoside monophosphate cytidylyl-3',5'-guanosine (CpG) has been determined at high resolution. nih.gov This analysis allowed for a detailed examination of the thermal motion of individual groups within the complex, revealing significant librational motions along the base pairs and within the plane of the proflavine chromophore. nih.gov Another key structure is that of proflavine intercalated into a DNA hexamer duplex (PDB ID: 3FT6), which shows the dye deeply inserted at a CG/CG step. rsc.orgpdbj.org In this configuration, the exocyclic amino groups of proflavine are oriented towards the major groove, where they can form hydrogen bonds with the phosphate (B84403) and sugar backbone of the DNA. rsc.org

Crystallographic studies have also been extended to complexes with other nucleic acid fragments. For example, the structure of a 1:2 complex of adenylyl-(3',5')-adenosine (ApA) and proflavine has been determined, serving as a model for the interaction of planar molecules with single-stranded regions of RNA. nih.gov Furthermore, the investigation of N,N-dimethylproflavine complexed with 5-iodocytidylyl(3′-5′)guanosine revealed intercalation between base-paired dimers with the dimethylproflavine molecules also stacking on either side of the intercalated duplex. tandfonline.com These studies collectively demonstrate the conformational flexibility at the intercalation site and the specific geometric arrangements that stabilize the drug-nucleic acid complex. nih.govnih.gov

| Complex | Nucleic Acid Fragment | Key Structural Features | PDB ID |

| Proflavine-DNA Hexamer | d(CGATCG)₂ | Deep intercalation at CG/CG step; amino groups in major groove. rsc.org | 3FT6 pdbj.org |

| Proflavine-Dinucleotide | Cytidylyl-3',5'-guanosine (CpG) | Analysis of thermal motion; librational effects observed. nih.gov | - |

| Proflavine-Dinucleotide | Adenylyl-(3',5')-adenosine (ApA) | Model for single-stranded RNA binding; extended conformation. nih.gov | - |

| N,N-Dimethylproflavine-Dinucleotide | 5-Iodocytidylyl(3′-5′)guanosine | Intercalation and external stacking; mixed sugar puckering. tandfonline.com | - |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecular complexes in solution, providing data that is complementary to the static picture offered by crystallography. High-resolution solid-state NMR has been used to study the complex of proflavine with fibrous native DNA. ull.esnih.gov These studies, using ¹³C-labeled proflavine, confirmed that the drug is stacked with its aromatic ring plane perpendicular to the fiber axis and is largely immobile upon binding. ull.esnih.gov While ¹³C NMR of the DNA showed no change in the deoxyribose ring pucker, ³¹P NMR revealed significant changes in the phosphodiester group orientation, with some tilting almost parallel and others nearly perpendicular to the helix axis to compensate for DNA unwinding. ull.esnih.gov

In solution-state NMR studies, the interaction of proflavine with self-complementary deoxytetranucleoside triphosphates like 5'-d(TpGpCpA) has been investigated using 1D and 2D ¹H-NMR. biopolymers.org.ua By analyzing concentration and temperature-dependent chemical shifts, researchers have determined thermodynamic parameters (enthalpy and entropy) for the formation of various complex stoichiometries (1:1, 1:2, 2:1, 2:2). biopolymers.org.ua These studies concluded that proflavine preferentially intercalates at pyrimidine-purine sequences. biopolymers.org.ua Furthermore, NMR has been instrumental in studying the interaction of proflavine with the Rev Responsive Element (RRE) of HIV-1 RNA, demonstrating a specific, high-affinity binding of two proflavine molecules within a single site, which stabilizes the internal purine-rich bulge. acs.org

| NMR Technique | System Studied | Key Findings |

| Solid-State ¹³C & ³¹P NMR | Proflavine with fibrous native DNA | Proflavine is immobile and stacked perpendicularly to the helix axis; significant changes in phosphodiester backbone orientation. ull.esnih.gov |

| Solution ¹H NMR | Proflavine with 5'-d(TpGpCpA) | Preferential intercalation at pyrimidine-purine sites; determination of thermodynamic parameters for complex formation. biopolymers.org.ua |

| Solution ¹H NMR (1D & 2D) | Proflavine with HIV-1 RRE-IIB | Cooperative binding of two proflavine molecules to a high-affinity site, stabilizing the RNA structure. acs.org |

Computational and Theoretical Modeling

Computational and theoretical approaches have become indispensable for dissecting the intricate details of proflavine's interaction with nucleic acids, providing insights that are often inaccessible through experimental methods alone.

Molecular Docking and Dynamics Simulations of Intercalation

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding modes and stability of ligand-receptor complexes. nih.gov For proflavine, these methods have been employed to model its intercalation into DNA. nih.govoup.com Docking studies help in predicting the preferred binding orientation of proflavine within the DNA grooves, while MD simulations provide a dynamic view of the intercalation process and the subsequent conformational changes in the DNA. rsc.orgkarazin.uaresearchgate.net

MD simulations have revealed that the intercalation of proflavine is a multi-step process, often initiated by the formation of a pre-intercalative state where the drug is bound to the exterior of the DNA. rsc.orgresearcher.life These simulations have shown that the formation of this outside-bound state occurs on a nanosecond timescale, significantly faster than the experimentally observed sub-millisecond timescale for the complete intercalation process. rsc.org All-atom metadynamics simulations have been used to map the free energy surface of the direct intercalation from a minor groove-bound state, suggesting a "drug-induced cavity formation" mechanism. researchgate.netacs.org These simulations indicate that the thermodynamic barrier to intercalation is a combination of entropic factors and desolvation energy. researchgate.netacs.org

Quantum Mechanical and Cheminformatics Approaches to Binding Prediction

Quantum mechanical (QM) calculations and cheminformatics offer a deeper understanding of the electronic interactions and predictive models for the binding of proflavine to DNA. QM calculations have been used to investigate the two-step mechanism of proflavine binding, suggesting that the initial outside binding to a phosphate group induces a conformational fit in the intercalation site. nih.gov These calculations highlight the role of hydrogen bonding between proflavine's amino groups and the phosphate backbone in facilitating the necessary conformational changes for intercalation. nih.gov

Cheminformatics approaches, coupled with QM, are used to develop predictive models for the biological activity of proflavine derivatives. researchgate.netmdpi.com By determining parameters like lipophilicity (LogP) and changes in standard entropy (ΔS°), researchers can create pharmacological models to design new derivatives with potentially enhanced activity. researchgate.netmdpi.com These integrated approaches help in understanding structure-activity relationships and in the rational design of new bioactive molecules. neovarsity.org

Density Functional Theory (DFT) Applications in Stacking Interactions

Density Functional Theory (DFT) is a quantum mechanical method that has been effectively applied to study the non-covalent stacking interactions between proflavine and DNA base pairs. science.gov DFT studies, particularly those using nonempirical van der Waals density functionals, have been crucial in quantifying the energetics of these interactions. scribd.comacs.org

Research has highlighted fundamental differences between the stacking of base pairs with each other and the stacking of an intercalator like proflavine with a base pair. scribd.comacs.org A notable finding is the lack of significant torque in the intercalator-base pair system, which is a defining characteristic of the twist in DNA. acs.org These calculations have shown that by constraining the twist of the surrounding base pairs to match experimental unwinding angles, the experimentally observed configuration of the intercalated proflavine can be accurately explained. scribd.comacs.org DFT has also been used to map the potential energy surface of base-pair-intercalator interactions, providing valuable data for understanding the dynamics of intercalation. acs.org

| Computational Method | Focus of Study | Key Insights |

| Molecular Docking & MD | Intercalation process | Prediction of binding modes; dynamic view of multi-step intercalation; drug-induced cavity formation. rsc.orgresearchgate.netacs.org |

| Quantum Mechanics (QM) | Binding mechanism | Induced fit model; role of hydrogen bonding in facilitating intercalation. nih.gov |

| Cheminformatics | Predictive modeling | Development of pharmacological models based on physicochemical properties (LogP, ΔS°) to design new derivatives. researchgate.netmdpi.com |

| Density Functional Theory (DFT) | Stacking interactions | Quantification of interaction energies; explanation of experimental configurations based on constrained twist angles. scribd.comacs.org |

Calorimetric Approaches to Binding Energetics

Isothermal Titration Calorimetry (ITC) is a powerful technique for the comprehensive thermodynamic characterization of binding interactions in solution, including those between proflavine and nucleic acids. ntu.edu.sgmalvernpanalytical.com By directly measuring the heat released or absorbed during the binding process, ITC can determine the binding affinity (K), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. medcraveonline.comuzh.ch From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. medcraveonline.comuzh.ch

Studies on the interaction of proflavine with double-stranded DNA have utilized ITC to elucidate the energetics of binding. For instance, an investigation into the binding of proflavine hydrochloride with DNA revealed that the interaction is favored by both a negative enthalpy and a positive entropy contribution. iaea.org The equilibrium constant (K) for this binding was determined to be (1.60 ± 0.04) × 10^5 M⁻¹ at 298.15 K. iaea.org The study also noted that the equilibrium constant decreased as the temperature increased, and the binding was predominantly driven by non-polyelectrolytic forces. iaea.org

Further ITC studies have explored the binding of proflavine to other nucleic acid structures. The interaction with human telomeric G-quadruplex DNA was found to be both an enthalpically and entropically feasible process with high binding affinity. acs.org When interacting with two forms of double-stranded RNA, poly(CG), proflavine exhibited two binding sites. nih.gov The binding to the first site was endothermic and entropy-driven, while the second site showed an exothermic, enthalpy-driven interaction. nih.gov These findings highlight the ability of ITC to reveal detailed thermodynamic insights into the specific forces driving the association of proflavine with various nucleic acid targets.

Table 3.4.1.1: Thermodynamic Parameters for Proflavine Binding to Nucleic Acids Determined by ITC

| Nucleic Acid Target | Temperature (K) | Binding Constant (K) (M⁻¹) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (ΔS) (cal/mol·K) | Gibbs Free Energy Change (ΔG) (kcal/mol) | Reference |

| Double-stranded DNA | 298.15 | (1.60 ± 0.04) × 10⁵ | Negative | Positive | Varies marginally with temp. | iaea.org |

| Human Telomeric G-Quadruplex | Not Specified | High Affinity | Favorable | Favorable | Favorable | acs.org |

| dsRNA (polyCG) - Site 1 | Not Specified | Not Specified | Endothermic | Entropy Driven | Not Specified | nih.gov |

| dsRNA (polyCG) - Site 2 | Not Specified | Not Specified | Exothermic | Enthalpy Driven | Not Specified | nih.gov |

Electrochemical Characterization and Voltammetric Methods for Analysis

The electrochemical properties of proflavine have been investigated using various voltammetric techniques, such as cyclic voltammetry (CV) and square wave adsorptive stripping voltammetry (SWAdSV). researchgate.net These methods provide insights into the redox behavior of the molecule and are used for its analytical determination. researchgate.netnih.gov

Studies using a carbon paste electrode (CPE) have shown that proflavine exhibits two oxidation peaks and one reduction peak. researchgate.net In one study, using square wave voltammetry with a CPE, oxidation peaks appeared at +0.19 V and +0.94 V, with a reduction peak at -0.20 V. researchgate.net The peak at +0.19 V was identified as quasi-reversible and dependent on deposition, while the peak at +0.94 V was irreversible and independent of deposition. researchgate.net The oxidation is thought to involve the amino groups of the proflavine molecule. researchgate.net

The interaction of proflavine with DNA has also been characterized electrochemically. The binding of proflavine to herring sperm DNA was studied using cyclic voltammetry, which showed shifts in the peak potentials, supporting an intercalation binding mode. nih.govjst.go.jp The binding constant derived from these voltammetric measurements was found to be consistent with values obtained from spectroscopic methods. nih.govjst.go.jp Furthermore, electropolymerization of proflavine on electrode surfaces, such as glassy carbon or screen-printed carbon electrodes, has been used to create sensors for DNA damage detection. mdpi.commdpi.com These poly(proflavine) films are electroactive and their voltammetric signals are altered upon interaction with DNA, allowing for the detection of native, denatured, or damaged DNA. mdpi.com

Table 3.5.1: Electrochemical Peak Potentials of Proflavine

| Electrode | Technique | Medium | Peak Type | Potential (V) vs. Reference | Characteristics | Reference |

| Carbon Paste Electrode (CPE) | Square Wave Voltammetry | 0.2 M sodium acetate (B1210297) buffer + 20 mM NaCl (pH 4.7) | Oxidation | +0.19 | Quasi-reversible, deposition dependent | researchgate.net |

| Carbon Paste Electrode (CPE) | Square Wave Voltammetry | 0.2 M sodium acetate buffer + 20 mM NaCl (pH 4.7) | Oxidation | +0.94 | Irreversible, deposition independent | researchgate.net |

| Carbon Paste Electrode (CPE) | Square Wave Voltammetry | 0.2 M sodium acetate buffer + 20 mM NaCl (pH 4.7) | Reduction | -0.20 | - | researchgate.net |

| Glassy Carbon Electrode (GCE) | Cyclic Voltammetry | 0.025 M PB + 0.1 M KCl (pH 7.0) | Anodic (Oxidation) | +0.55 | Irreversible | mdpi.com |

Kinetic and Equilibrium Studies using Temperature Jump Relaxation Methods

Temperature-jump (T-jump) relaxation methods are instrumental in elucidating the kinetics of rapid biomolecular interactions, such as the binding of proflavine to DNA. nih.govrsc.org This technique involves rapidly perturbing the equilibrium of a system with a temperature increase and then monitoring the system's relaxation to a new equilibrium state. rsc.org The relaxation times provide information about the rate constants of the underlying reaction steps.

Early T-jump studies on the proflavine-DNA complex identified two main relaxation effects, leading to the proposal of a two-step binding mechanism. rsc.org This mechanism involves an initial rapid external binding of the dye to the DNA helix, followed by a slower intercalation step where the proflavine molecule inserts itself between the base pairs. rsc.orgresearchgate.net The externally bound complex is thought to be primarily electrostatic in nature. rsc.org

Subsequent investigations using more advanced techniques, such as iodine-laser temperature-jump (ILTJ) with fluorescence detection, have refined this model. rsc.org These studies confirmed the two-step mechanism, involving rapid external binding followed by intercalation, particularly for AT-rich DNA. rsc.orgrsc.org In contrast, binding to GC-rich DNA appeared to occur in a single step, resulting in an external complex. rsc.org The rate constants for these steps have been determined. For the interaction with double-stranded poly(A), T-jump experiments revealed two relaxation effects, consistent with a two-step series mechanism. The rate constants for the fast step (external binding) and the slow step (intercalation) were quantified. nih.gov It has also been noted that orientation effects of the linear DNA polymer in the electric field used for some T-jump methods can perturb the relaxation data, requiring careful experimental design, such as the use of polarized light for detection. nih.gov

Table 3.6.1: Kinetic Rate Constants for Proflavine Binding to Nucleic Acids via Temperature-Jump Methods

| Nucleic Acid | Ionic Strength (M) | Temperature (°C) | Binding Step | Forward Rate Constant (k) | Reverse Rate Constant (k) | Reference |

| poly(A) | 0.1 | 25 | Fast (External Binding) | k₁ = (2.5 ± 0.4) x 10⁶ M⁻¹s⁻¹ | k₋₁ = (2.4 ± 0.1) x 10³ s⁻¹ | nih.gov |

| poly(A) | 0.1 | 25 | Slow (Intercalation) | k₂ = (4.5 ± 0.5) x 10² s⁻¹ | k₋₂ = (1.7 ± 0.1) x 10² s⁻¹ | nih.gov |

| Calf-thymus DNA (AT-rich) | Not Specified | Not Specified | Two-step mechanism | Relaxation times show leveling off at high DNA concentrations | Not Specified | rsc.org |

| Micrococcus lysodeikticus DNA (GC-rich) | Not Specified | Not Specified | Single-step mechanism | Linear dependence of reciprocal relaxation times on DNA concentration | Not Specified | rsc.org |

Photophysical and Photodynamic Research Applications

Photosensitization Mechanisms

The photodynamic activity of proflavine (B1679165) is rooted in its ability to absorb light energy and transfer it to surrounding molecules, leading to the generation of cytotoxic species. This process is broadly categorized into two types of mechanisms. In Type I reactions, the excited photosensitizer directly interacts with a substrate, such as a biological macromolecule, to produce radical ions. In Type II reactions, the excited photosensitizer transfers its energy to molecular oxygen, generating highly reactive singlet oxygen. mdpi.com Proflavine is known to participate in both pathways, with the specific mechanism often depending on the molecular environment. kemdikbud.go.id

Upon photoillumination, proflavine can be excited from its ground state to a short-lived singlet state, which then transitions to a more stable triplet state through intersystem crossing. kemdikbud.go.id This triplet-state proflavine is the key initiator of subsequent photochemical reactions. Research has demonstrated that photoexcited proflavine can generate a variety of reactive oxygen species (ROS), including singlet oxygen (¹O₂), superoxide (B77818) anion (O₂•-), and hydroxyl radicals (•OH). kemdikbud.go.idnih.govnih.gov

The generation of these ROS is often enhanced in the presence of macromolecules like DNA or proteins. kemdikbud.go.idnih.gov For instance, the binding of proflavine to proteins can create a complex that, upon photoexcitation, facilitates the generation of ROS, leading to protein degradation. kemdikbud.go.id The presence of metal ions, such as Cu(II), has also been shown to augment the production of hydroxyl radicals by photo-activated proflavine. nih.gov

| Reactive Oxygen Species | Generation Pathway | Reference |

| Singlet Oxygen (¹O₂) | Energy transfer from triplet-state proflavine to molecular oxygen (Type II mechanism). | mdpi.comkemdikbud.go.id |

| Superoxide Anion (O₂•-) | Electron transfer from photoexcited proflavine to molecular oxygen. | kemdikbud.go.idnih.gov |

| Hydroxyl Radical (•OH) | Can be formed from peroxide radicals in the presence of H₂O, a process that can be enhanced by metal ions like Cu(II). | kemdikbud.go.idnih.gov |

The ROS generated by photoactivated proflavine can inflict significant damage on essential cellular macromolecules.

DNA: Proflavine is a well-known DNA intercalating agent, meaning it inserts itself between the base pairs of the DNA double helix. kemdikbud.go.idresearchgate.net Upon photoactivation, it can induce both single- and double-strand breaks in DNA. kemdikbud.go.idnih.gov This damage is a result of the direct action of the excited proflavine (Type I mechanism) and the attack by generated ROS (Type II mechanism). kemdikbud.go.id The primary target of oxidation by singlet oxygen is often the guanine (B1146940) base. researchgate.net

RNA: Similar to DNA, RNA is also susceptible to photodamage. Ultraviolet (UV) light, for instance, is known to damage RNA, and cells have mechanisms to sequester this damaged RNA. mpg.de While direct studies on proflavine-mediated photodamage to RNA are less common, the principles of ROS-induced damage to nucleic acids suggest that RNA would also be a target. The complex folded structures of RNA can be disrupted, affecting its diverse cellular functions. acs.org

Proteins: Proteins are major targets of ROS, leading to their oxidation and subsequent degradation or functional impairment. kemdikbud.go.idnih.gov Photoactivated proflavine has been shown to cause structural alterations and fragmentation of proteins, a process that can be amplified by the presence of metal ions like Cu(II). kemdikbud.go.idnih.gov This damage can occur through the oxidation of specific amino acid residues and the formation of protein cross-links. nih.gov The functional consequence of this damage includes the inactivation of enzymes. nih.gov

In Vitro Photodynamic Effects on Cell Lines

The cytotoxic effects of photoactivated proflavine have been studied in various cancer cell lines. These studies have shed light on how proflavine-mediated photodynamic therapy (PDT) can modulate cellular processes and induce cell death.

Photodynamic treatments can trigger complex cellular signaling cascades. While direct and extensive research on proflavine sulfate's specific modulation of NF-κB, COX-2, and calcium flux is not broadly detailed in the provided context, the general principles of PDT and cellular stress responses suggest likely involvement.

NF-κB (Nuclear Factor-kappa B): NF-κB is a crucial transcription factor involved in inflammatory responses and cell survival. frontiersin.orgplos.org Its activation is a common response to cellular stress, including that induced by ROS. plos.org

COX-2 (Cyclooxygenase-2): COX-2 is an enzyme that is often upregulated during inflammation and in cancer. nih.govnih.gov Its expression can be regulated by signaling pathways such as the MAPK/NF-κB pathway. frontiersin.orgplos.org The cellular stress induced by proflavine-mediated PDT could potentially influence COX-2 expression.

Calcium Flux: Changes in intracellular calcium concentration are a key signaling event in many cellular processes, including apoptosis. While not specifically detailed for proflavine in the provided search results, PDT in general can disrupt cellular membranes and organelle function, leading to altered calcium homeostasis.

Photoactivated proflavine can induce cell death through multiple pathways, primarily apoptosis and necrosis. research-solution.comaacrjournals.org The specific pathway activated can depend on the cell type, the concentration of proflavine, and the light dose.

Apoptosis: This is a form of programmed cell death characterized by distinct morphological features. A key event in the apoptotic cascade is the loss of mitochondrial membrane potential. bioscience.co.uk PDT can damage mitochondria, leading to the release of pro-apoptotic factors and the activation of caspases, which are key executioner enzymes in apoptosis. bioscience.co.ukmdpi.com

Necrosis: This is a form of cell death that typically results from acute cellular injury and involves cell swelling and plasma membrane rupture. mdpi.com High levels of ROS generated during PDT can cause severe damage to cellular structures, leading to necrotic cell death. researchgate.net

| Cell Death Pathway | Key Features | Potential Induction by Proflavine-PDT | Reference |

| Apoptosis | Programmed cell death, caspase activation, loss of mitochondrial membrane potential. | Damage to mitochondria by ROS can trigger the intrinsic apoptotic pathway. | research-solution.combioscience.co.ukmdpi.com |

| Necrosis | Cell swelling, plasma membrane rupture, results from severe cellular injury. | High levels of ROS can cause extensive damage leading to necrosis. | researchgate.netaacrjournals.orgmdpi.com |

Viral Inactivation Studies in Photodynamic Contexts

The ability of proflavine to damage nucleic acids and proteins has been harnessed for the photodynamic inactivation of viruses. asm.orgnih.gov This approach involves treating a virus with proflavine, which then intercalates into the viral genome. Subsequent exposure to light triggers the generation of ROS, which damages the viral nucleic acid and/or proteins, rendering the virus non-infectious. asm.orgnih.gov

This technique has been explored for various viruses, including Herpes Simplex Virus (HSV). asm.orgnih.govnih.gov Studies have shown that photodynamic treatment with proflavine can effectively inactivate HSV. asm.orgnih.gov The mechanism of inactivation is believed to involve damage to the viral DNA, which can lead to mutations or prevent replication. nih.gov Furthermore, damage to viral envelope proteins by ROS can also contribute to inactivation by preventing the virus from fusing with and entering host cells. researchgate.netmdpi.com

Academic Investigations of Proflavine Sulfate Derivatives and Analogs

Rational Design and Synthesis of Novel Acridine-Based Compounds

The development of novel acridine-based compounds, often inspired by the structure and function of proflavine (B1679165), involves rational design strategies aimed at enhancing specific properties. This includes fine-tuning their interaction with DNA and exploring synergistic mechanisms through co-crystallization.

Strategies for Modulating Binding Affinity and Sequence Selectivity

Achieving high binding affinity and sequence selectivity in DNA intercalators remains a key objective in drug design. While simple acridine (B1665455) molecules like proflavine primarily intercalate into DNA with limited sequence preference mdpi.com, researchers have explored various synthetic strategies to overcome this limitation.

One approach involves increasing the number of intercalating units within a single molecule, leading to bis- or tris-intercalators. These polyintercalators often exhibit enhanced binding affinity and improved selectivity compared to their mono-intercalator counterparts mdpi.comnih.govresearchgate.netresearchgate.netamazonaws.com. For instance, bis-acridine compounds linked by a spermidine-type chain have been synthesized, with the linker length being critical for effective bis-intercalation nih.gov.

Rational design, often guided by structure-based modeling, is employed to create acridine derivatives with targeted selectivity, particularly for complex DNA structures like G-quadruplexes researchgate.netnih.govacs.org. The incorporation of specific functional groups, such as triazole moieties, has been shown to contribute to G-quadruplex stabilization and telomerase inhibition researchgate.net. Furthermore, the precise positioning and separation of side chains are crucial for modulating interactions within DNA grooves, thereby influencing sequence selectivity mdpi.comresearchgate.netacs.org.

Modifications to the proflavine scaffold itself have also been investigated. For example, proflavine diazide (PD) and its N-methylated analog (MePD) retain the intercalative binding mode with minimal sequence selectivity but introduce reactive azide (B81097) groups for further functionalization rsc.orgrsc.org. Studies on proflavine ureas, synthesized based on molecular modeling and structure-activity relationship (SAR) data, have explored how variations in alkyl chain lengths affect DNA binding and antiproliferative activity mdpi.com.

Co-crystallization Strategies with Inorganic Salts for Synergistic Mechanisms

Co-crystallization of organic compounds with inorganic salts represents a strategy to create novel materials with potentially enhanced or synergistic properties. Research has shown that co-crystallizing the antimicrobial agent proflavine with various inorganic salts, such as zinc chloride (ZnCl2), copper(I) chloride (CuCl), and silver nitrate (B79036) (AgNO3), can lead to compounds with enhanced antimicrobial activity compared to the individual components researchgate.netresearchgate.netrsc.orgmdpi.com. These co-crystals often involve the proflavinium cation interacting with inorganic anions, forming complex structures stabilized by π-stacking and hydrogen bonding interactions researchgate.netrsc.org. Crystal engineering approaches, utilizing mechanochemical or slurry methods, facilitate the formation of these hybrid materials, which may find applications in areas like surface coatings researchgate.netrsc.orgrsc.org. While the precise synergistic mechanisms are still under investigation, the combination of organic and inorganic components appears to yield materials with superior collective properties researchgate.netrsc.org.

Structure-Activity Relationship (SAR) Studies in In Vitro Models

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to acridine derivatives impact their biological activity, particularly their interaction with DNA and cellular targets. These studies are typically conducted using various in vitro models.

Research on proflavine ureas, for instance, has utilized SAR to establish a pharmacological model. Parameters such as lipophilicity (LogP) and changes in standard entropy (ΔS°) were determined for urea (B33335) models to predict anticancer activity. The findings indicated that the stability of intercalation and the resulting activity were significantly influenced by the length of the alkyl chains attached to the urea moiety, with longer chains generally leading to reduced binding constants (KB) mdpi.com.

Studies on acridine derivatives with fluorine substituents have also revealed correlations between structural features and DNA interaction or antiproliferative effects dntb.gov.uaresearchgate.net. In investigations of 5-methylacridine derivatives, it was observed that while some inactive analogs showed high selectivity for G-quadruplex structures, the most active 5-methylacridine-4-carboxamide derivatives exhibited high affinity for DNA but demonstrated poor specificity. NMR titration studies confirmed the high affinity of these compounds for both duplex and quadruplex DNA mdpi.com.

SAR analyses have also been applied to other heterocyclic systems, such as indole (B1671886) diketopiperazine alkaloids, where the core skeleton was found to significantly influence antimicrobial activity frontiersin.org. Similarly, for xanthone-linked amino acids, SAR studies indicated that aromatic and hydrophobic amino acids enhanced DNA binding and anticancer activity, whereas aliphatic amino acids showed less potent effects researchgate.net. These SAR studies underscore the importance of specific structural elements in dictating the biological profile of acridine-based compounds.

Impact of Chemical Modifications on Intercalation Properties and Molecular Interactions

Chemical modifications to the acridine scaffold profoundly influence its intercalation properties and molecular interactions with DNA. Acridines, being planar aromatic systems, typically intercalate by inserting their chromophore between adjacent base pairs, a process often accompanied by DNA unwinding amazonaws.comfarmaciajournal.comwikipedia.org. Proflavine, for example, unwinds DNA by approximately 17° wikipedia.org.

The development of bis-intercalators, where two acridine moieties are linked, often leads to polyintercalation, enhancing DNA binding affinity and potentially influencing sequence selectivity researchgate.netamazonaws.com. The length and rigidity of the linker connecting these intercalating units are critical factors in determining the affinity and recognition of the double helix amazonaws.com. For example, the separation of terminal groups in triazole-linked acridines is a key determinant of their selectivity for specific DNA structures researchgate.netnih.govacs.org.

Hybrid molecules, such as those combining proflavine with other DNA-binding motifs like phenanthroline, can exhibit dual binding modes, with the proflavine moiety intercalating and the phenanthroline occupying a DNA groove nih.gov. Furthermore, the introduction of functional groups like azides onto the proflavine structure allows for subsequent chemical modifications on DNA, enabling the directed assembly of functional materials rsc.orgrsc.org. These chemical alterations collectively fine-tune the interaction of acridine derivatives with DNA, impacting their efficacy as therapeutic agents.

Compound List:

Proflavine

Proflavine sulfate (B86663)

Acridine

5-Methylacridine

Acridine-9-carboxylic acid

5-Methylacridine-4-carboxylic acid

Acridine derivatives

5-Methylacridine derivatives

Acridine-based compounds

Acridine-based ligands

Acridine thiosemicarbazides

Proflavine ureas

Proflavine diazide (PD)

MePD (N-methylated proflavine diazide)

Bis-acridine compounds

Triazole-linked acridine compounds

Imidazoacridinones

Bisintercalators

Mono-intercalators

Acridinium salts

Platinum–acridine conjugates

Acridone

Tacrine

1,2,3,4-tetrahydroacridine (B1593851)

Phenanthroline

Tröger base

Xanthone linked amino acids

Indole diketopiperazine alkaloids

Historical Perspectives and Foundational Contributions to Molecular Biology

Early Discoveries and Role in Mutagenesis Research

Proflavine's journey into the realm of molecular biology began with the observation of its potent antibacterial properties. researchgate.netdrugbank.com Belonging to the acridine (B1665455) dye family, it was initially used as a topical antiseptic. drugbank.comoup.com However, its significance to molecular biology stems from its profound effect on the genetic material of organisms.

Early research identified proflavine (B1679165) as a potent mutagen. wikipedia.orgnih.gov Unlike many other mutagens that cause base substitutions, proflavine was found to induce frameshift mutations by causing the insertion or deletion of base pairs in the DNA sequence. wikipedia.orgwikipedia.org This unique mechanism of action was a crucial discovery, providing researchers with a tool to study the fundamental nature of the genetic code and gene expression.

Studies using bacteriophages, such as T4, were instrumental in elucidating proflavine's mutagenic mechanism. Researchers observed that the presence of proflavine led to a high frequency of mutations in the phage's genes. pnas.org It was proposed that proflavine intercalates, or inserts itself, between the base pairs of the DNA double helix. wikipedia.orgpnas.org This intercalation stabilizes mispaired regions of DNA, particularly in areas with repeating base sequences, leading to errors during DNA replication or repair and resulting in the addition or deletion of bases. pnas.org The persistence of single-strand breaks in DNA was found to enhance the mutagenic effects of proflavine. pnas.org

Furthermore, it was discovered that in the presence of visible light, proflavine could induce double-stranded breaks in DNA, adding another layer to its mutagenic capabilities. researchgate.netwikipedia.org This photodynamic effect, where the dye absorbs light and transfers the energy to molecular oxygen to create reactive oxygen species, can lead to DNA damage. researchgate.net Research on Escherichia coli demonstrated that proflavine, along with other acridine dyes, was photomutagenic, with the mutation rate being proportional to the dye concentration and light intensity. nih.gov This property of inducing mutations through light exposure provided an experimental system to study DNA damage and repair mechanisms.

The early work on proflavine and other acridine dyes was pivotal in shaping the understanding of mutagenesis. It provided direct evidence for the physical basis of mutation and helped to solidify the concept of the triplet nature of the genetic code. The ability to induce frameshift mutations with a chemical agent like proflavine was a significant step forward in genetic research.

Table 1: Classification of Chemical Mutagens

| Category | Mechanism of Action | Examples |

|---|---|---|

| Intercalating Agents | Insert between DNA base pairs, causing frameshift mutations. | Proflavine, Acridine Orange, Ethidium Bromide |

| Base Analogs | Have a similar structure to DNA bases and can be incorporated into DNA, causing mispairing. | 5-Bromouracil, 2-Aminopurine |

| Alkylating Agents | Add alkyl groups to DNA bases, leading to mispairing and DNA damage. | Ethyl methanesulfonate (B1217627) (EMS), Nitrosoguanidine (NTG) |

| Deaminating Agents | Remove amino groups from bases, altering their pairing properties. | Nitrous acid |

This table categorizes different types of chemical mutagens based on their mechanism of action, with proflavine being a key example of an intercalating agent. mdpi.com

Contributions to the Understanding of Nucleic Acid-Drug Interactions

Proflavine's ability to intercalate into the DNA double helix has made it a cornerstone for studying the principles of nucleic acid-drug interactions. wikipedia.orgrsc.org The planar, polycyclic aromatic structure of proflavine allows it to fit snugly between the stacked base pairs of DNA and RNA. wikipedia.orgnih.gov This process of intercalation leads to significant structural distortions in the nucleic acid, providing a model system for biophysical investigation.

X-ray crystallography studies of proflavine complexed with dinucleotides have provided detailed, atomic-level insights into the geometry of intercalation. nih.govnih.gov These studies revealed that when proflavine intercalates, it unwinds the DNA helix and increases the distance between adjacent base pairs. For instance, proflavine unwinds DNA by approximately 17 degrees. wikipedia.org This unwinding creates a space of about 0.34 nm to accommodate the drug molecule. wikipedia.org

Furthermore, research has shown that proflavine can interact with both DNA and RNA. iucr.org While the fundamental intercalation mechanism is similar, the specifics of the interaction can differ due to the structural differences between DNA and RNA, such as the presence of the 2'-hydroxyl group in the ribose sugar of RNA. Theoretical studies have been employed to compare the intercalation of proflavine into both DNA and RNA fragments, complementing the experimental data from crystallography. iucr.org

The interaction of proflavine with nucleic acids is not limited to simple intercalation. The amino groups on the proflavine molecule can form ionic interactions with the negatively charged phosphate (B84403) groups of the DNA backbone, further stabilizing the complex. atdbio.com The binding of proflavine to DNA is a dynamic, two-step process, beginning with an initial external binding to the DNA surface, followed by the insertion of the dye between the base pairs. rsc.org

These detailed investigations into proflavine's interactions with nucleic acids have been fundamental to the field of drug design. The principles learned from proflavine have guided the development of other intercalating agents used in chemotherapy to inhibit DNA replication in cancer cells. wikipedia.org

Proflavine Sulfate (B86663) as a Reference Compound in Biochemical and Biophysical Assays

Due to its well-characterized interactions with nucleic acids and its distinct spectroscopic properties, proflavine sulfate has become a valuable reference compound in a variety of biochemical and biophysical assays. researchgate.netdalriadatx.com Its utility stems from the predictable changes in its physical properties upon binding to DNA or RNA.

One of the most common applications of proflavine is in fluorescence spectroscopy. omlc.orgcore.ac.uk Proflavine is a fluorescent molecule, and its fluorescence is significantly quenched upon intercalation into DNA. researchgate.netmdpi.com This quenching effect provides a sensitive method for monitoring the binding of other molecules to DNA. In competitive binding assays, a decrease in the fluorescence quenching of a proflavine-DNA complex can indicate that a test compound is displacing proflavine from the DNA, thus providing evidence of the test compound's DNA-binding activity.

The changes in the absorption spectrum of proflavine upon DNA binding are also utilized. The intercalation of proflavine into the DNA duplex causes a red-shift in its visible absorption peak and a decrease in its amplitude. mdpi.com These spectral shifts can be monitored using spectrophotometry to determine the binding affinity and stoichiometry of the interaction.

Beyond its use in studying DNA binding, proflavine's well-defined photophysical properties make it a standard in fluorescence-based assays. omlc.org Its fluorescence quantum yield and lifetime are known, allowing it to be used for calibrating instruments and as a reference for interpreting the fluorescence data of other compounds. omlc.org

In the broader context of drug discovery and development, various biophysical techniques are employed to characterize molecular interactions. zobio.comdomainex.co.uk Proflavine, with its established binding mode, can serve as a positive control or a reference compound in techniques such as:

Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding.